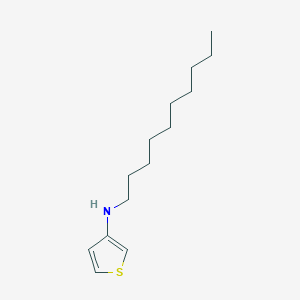
3-Thiophenamine, N-decyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenamine, N-decyl- is a heterocyclic compound with the molecular formula C14H25NS and a molecular weight of 239.42 g/mol . This compound is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. The N-decyl substitution on the thiophene ring introduces a long alkyl chain, which can significantly alter the compound’s physical and chemical properties.
Preparation Methods
The synthesis of 3-Thiophenamine, N-decyl- typically involves the introduction of the N-decyl group to the thiophene ring. One common method is the alkylation of thiophenamine with decyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution reaction .
Industrial production methods for thiophene derivatives often involve similar alkylation reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Thiophenamine, N-decyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring. Reagents like bromine (Br2) or chlorinating agents can introduce halogen atoms into the ring.
Coupling Reactions: The N-decyl group can participate in coupling reactions with various electrophiles, forming new C-C or C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Scientific Research Applications
3-Thiophenamine, N-decyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Thiophene derivatives have shown potential as therapeutic agents, with applications in anti-inflammatory, antimicrobial, and anticancer research.
Industry: The compound is used in the production of corrosion inhibitors, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Thiophenamine, N-decyl- involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form coordination complexes with metal ions, affecting enzymatic activity. The N-decyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Thiophenamine, N-decyl- can be compared with other thiophene derivatives, such as:
3-Thiophenamine: Lacks the N-decyl substitution, resulting in different physical and chemical properties.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an amine, leading to different reactivity and applications.
2,5-Dimethylthiophene: Substituted with methyl groups, affecting its electronic properties and reactivity.
The uniqueness of 3-Thiophenamine, N-decyl- lies in its long alkyl chain, which imparts distinct solubility and interaction characteristics compared to other thiophene derivatives.
Properties
CAS No. |
394203-38-4 |
|---|---|
Molecular Formula |
C14H25NS |
Molecular Weight |
239.42 g/mol |
IUPAC Name |
N-decylthiophen-3-amine |
InChI |
InChI=1S/C14H25NS/c1-2-3-4-5-6-7-8-9-11-15-14-10-12-16-13-14/h10,12-13,15H,2-9,11H2,1H3 |
InChI Key |
HQBRICZKVXPFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
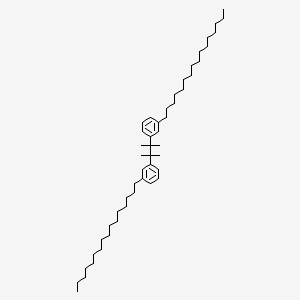
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
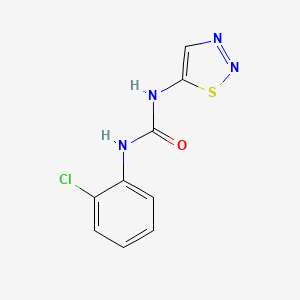
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)


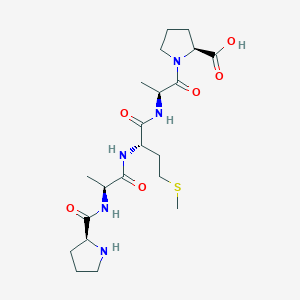
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
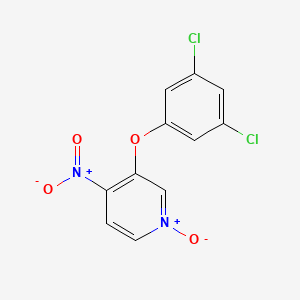
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)

